molecular formula C13H12O3 B14312497 Naphthalen-1-yl 2-hydroxypropanoate CAS No. 113737-30-7

Naphthalen-1-yl 2-hydroxypropanoate

Cat. No.: B14312497
CAS No.: 113737-30-7
M. Wt: 216.23 g/mol
InChI Key: ILIFPWMQVSLOAI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalen-1-yl 2-hydroxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of naphthalen-1-ol with 2-hydroxypropanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Naphthalen-1-yl 2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalen-1-yl 2-oxopropanoate.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, forming naphthalen-1-yl 2-hydroxypropanol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Naphthalen-1-yl 2-oxopropanoate.

    Reduction: Naphthalen-1-yl 2-hydroxypropanol.

    Substitution: Various naphthalen-1-yl derivatives depending on the nucleophile used.

Scientific Research Applications

Naphthalen-1-yl 2-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of naphthalen-1-yl 2-hydroxypropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release naphthalen-1-ol and 2-hydroxypropanoic acid, which may exert biological effects through various pathways. The compound’s interactions with enzymes and receptors are subjects of ongoing research to elucidate its precise mechanism of action.

Comparison with Similar Compounds

    Naphthalen-1-yl acetate: Similar in structure but with an acetate group instead of a 2-hydroxypropanoate group.

    Naphthalen-1-yl butanoate: Contains a butanoate group, differing in the length of the carbon chain.

    Naphthalen-1-yl benzoate: Features a benzoate group, introducing aromaticity to the ester group.

Uniqueness: Naphthalen-1-yl 2-hydroxypropanoate is unique due to the presence of the 2-hydroxypropanoate group, which imparts specific chemical and biological properties

Properties

CAS No.

113737-30-7

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

naphthalen-1-yl 2-hydroxypropanoate

InChI

InChI=1S/C13H12O3/c1-9(14)13(15)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,14H,1H3

InChI Key

ILIFPWMQVSLOAI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC=CC2=CC=CC=C21)O

Origin of Product

United States

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